molecular formula C18H17N3O4 B5537006 4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate

4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate

Cat. No. B5537006
M. Wt: 339.3 g/mol
InChI Key: YGFKKATUXMVCSZ-UHFFFAOYSA-N
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Description

4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is a synthetic molecule that has been studied for its potential application in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study for researchers in various fields.

Scientific Research Applications

Bioreductive Prodrugs Development

4-Nitrobenzyl carbamates are investigated as triggers for bioreductive prodrugs, with a focus on enhancing the efficiency of drug activation in hypoxic conditions. The reductively-initiated fragmentation of these compounds is crucial for releasing toxic agents in targeted therapy. Research by Hay et al. (1999) explores substituent effects on the kinetics of fragmentation, indicating potential for optimizing prodrug design through structural modifications (Hay et al., 1999).

Polymer and Materials Science Applications

The o-nitrobenzyl group, related to the 4-nitrobenzyl structure, is frequently used in the design of photolabile polymers, allowing for controlled degradation or property alteration upon light exposure. This makes them valuable in creating responsive materials for various applications, including biomedical devices and environmentally sensitive systems. Zhao et al. (2012) discuss the broad potential of o-nitrobenzyl derivatives in polymer chemistry, highlighting their role in developing photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).

Fluorescent and Thermoresponsive Polymers

4-Nitrobenzyl derivatives are also utilized in synthesizing fluorescent, thermoresponsive polymers with tunable properties. These materials have applications in smart coatings, sensors, and drug delivery systems. The study by Lessard et al. (2012) on oligo(ethylene glycol) methacrylate copolymers demonstrates how these compounds can contribute to creating materials with specific thermal and optical characteristics (Lessard et al., 2012).

Advanced Organic Synthesis Techniques

The chemical flexibility of 4-nitrobenzyl carbamates enables novel synthetic pathways in organic chemistry. For example, Nishiyama et al. (2004) describe a selenium-catalyzed method for transforming 2-nitrobenzyl alcohols into 1,4-dihydro-2H-3,1-benzoxazin-2-ones, showcasing the role of 4-nitrobenzyl derivatives in facilitating complex molecular transformations (Nishiyama et al., 2004).

properties

IUPAC Name

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKKATUXMVCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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